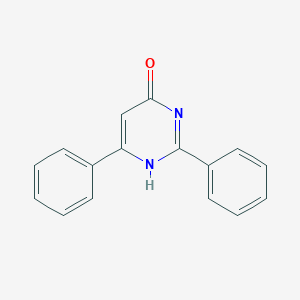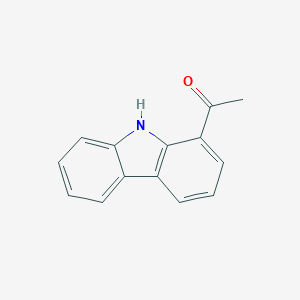
2,6-Diphenylpyrimidin-4-ol
Vue d'ensemble
Description
2,6-Diphenylpyrimidin-4-ol is a chemical compound with the molecular formula C16H12N2O . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of 2,6-Diphenylpyrimidin-4-ol and its derivatives has been reported in various studies . For instance, one study described the synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .Applications De Recherche Scientifique
Cancer Research and Chemotherapy
2,6-Diphenylpyrimidin-4-ol: derivatives have been studied for their potential as anticancer agents . Specifically, they have shown promise in inhibiting Aurora kinase A (AURKA), a protein that plays a crucial role in cell division. By inhibiting AURKA, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells .
Medicinal Chemistry
In the realm of medicinal chemistry , pyrimidine-based drugs, including derivatives of 2,6-Diphenylpyrimidin-4-ol, have been explored for their therapeutic potential. They have been implicated in treatments for a variety of conditions, including infectious diseases, neurological disorders, and diabetes mellitus .
Agriculture
While direct applications in agriculture for 2,6-Diphenylpyrimidin-4-ol are not well-documented, the compound’s derivatives could potentially be explored for their antimicrobial properties to protect crops from diseases or as growth regulators due to their effects on cellular processes .
Material Science
In material science , the structural properties of pyrimidine derivatives can be harnessed to develop new materials with specific electronic or photonic properties. These materials could be used in the development of organic semiconductors or light-emitting diodes (LEDs) .
Environmental Science
Derivatives of 2,6-Diphenylpyrimidin-4-ol may find applications in environmental science as part of sensing mechanisms for pollutants or as components in the remediation of contaminated sites through their interaction with other environmental chemicals .
Analytical Chemistry
In analytical chemistry , compounds like 2,6-Diphenylpyrimidin-4-ol could be used as reagents or indicators in chemical assays due to their reactivity and the potential for producing colorimetric or fluorometric changes upon reaction with specific analytes .
Biochemistry Research
In biochemistry research , the compound’s ability to interact with enzymes and proteins could make it a valuable tool for studying biochemical pathways, enzyme inhibition, or as a molecular probe to understand the function of biological molecules .
Industrial Applications
Although specific industrial applications for 2,6-Diphenylpyrimidin-4-ol are not explicitly documented, its derivatives’ biological activities suggest potential uses in pharmaceutical manufacturing or in the synthesis of complex organic molecules .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,6-Diphenylpyrimidin-4-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
2,6-Diphenylpyrimidin-4-ol interacts with AURKA by inhibiting its activity . This inhibition is achieved through the compound’s binding to AURKA, which has been demonstrated through in silico docking experiments . The binding energies of the compound-AURKA complexes range from -16.72 to -11.63 kcal/mol , indicating a strong interaction.
Biochemical Pathways
The inhibition of AURKA by 2,6-Diphenylpyrimidin-4-ol affects the cell cycle, specifically the G2/M phase . This results in the accumulation of cells in the G2/M phase, disrupting the normal cell cycle progression . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase , which are key players in the process of apoptosis, or programmed cell death.
Pharmacokinetics
The structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increase the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increases the activity . These properties may influence the compound’s bioavailability.
Result of Action
The result of 2,6-Diphenylpyrimidin-4-ol’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This suggests that the compound could have potential as an anticancer agent.
Propriétés
IUPAC Name |
2,4-diphenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLJJMPKREAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347216 | |
| Record name | 2,6-diphenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenylpyrimidin-4-ol | |
CAS RN |
15969-46-7 | |
| Record name | 2,6-diphenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)


![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)



![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)




![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)